molecular formula C7H12ClNO B174213 2-chloro-N-cyclopentylacetamide CAS No. 125674-23-9

2-chloro-N-cyclopentylacetamide

Cat. No.: B174213
CAS No.: 125674-23-9
M. Wt: 161.63 g/mol
InChI Key: SQWLIYWNXLKVGA-UHFFFAOYSA-N
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Scientific Research Applications

2-Chloro-N-cyclopentylacetamide is primarily used in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical reagent in proteomics research and other biochemical studies . Its unique structure makes it a valuable tool for studying various biochemical pathways and interactions.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage .

Chemical Reactions Analysis

2-Chloro-N-cyclopentylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentylacetamide involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, similar compounds have been shown to bind to specific enzymes or receptors, altering their activity. For example, 2-chloro-N-phenylacetamide, a related compound, has been shown to bind to ergosterol in fungal cell membranes, disrupting their function .

Comparison with Similar Compounds

2-Chloro-N-cyclopentylacetamide can be compared to other similar compounds such as 2-chloro-N-phenylacetamide and 2-chloro-N-methylacetamide. These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity . The unique cyclopentyl group in this compound distinguishes it from these other compounds, potentially offering different interactions and applications in research.

Properties

IUPAC Name

2-chloro-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWLIYWNXLKVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363998
Record name 2-chloro-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125674-23-9
Record name 2-chloro-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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